molecular formula C18H24N2O5 B8815412 1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B8815412
M. Wt: 348.4 g/mol
InChI Key: LZFZMUMEGBBDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid is a deuterated form of enalaprilat, which is the active metabolite of enalapril. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The deuterated version, Enalaprilat-D5, contains five deuterium atoms, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid involves the incorporation of deuterium atoms into the phenyl ring of enalaprilat. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to obtain the final product with the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, Enalaprilat-D5 reduces the levels of angiotensin II, resulting in vasodilation, decreased blood pressure, and reduced fluid retention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid is unique due to its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry. The presence of deuterium atoms allows for the differentiation of Enalaprilat-D5 from its non-deuterated counterpart, enabling precise quantification and analysis in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)

InChI Key

LZFZMUMEGBBDTC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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